Enhanced Lipophilicity vs. Shorter-Chain Analogs
The target compound exhibits a calculated XLogP3 of 4.4, a critical determinant of membrane permeability and metabolic stability. This represents a +0.6 log unit increase over its non-brominated direct analog, 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid (XLogP3=3.8) [1][2], and a +1.1 log unit increase over 3-bromo-4-(trifluoromethoxy)benzoic acid (XLogP3=3.3) [3], which lacks the extended fluoroalkoxy chain.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | Analog A (no Br): XLogP3 = 3.8; Analog B (short chain): XLogP3 = 3.3 |
| Quantified Difference | +0.6 log units vs. non-brominated analog; +1.1 log units vs. short-chain analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A 0.6-1.1 log unit increase in lipophilicity can translate to a several-fold increase in membrane permeability, making this compound a preferred starting point for optimizing the oral bioavailability of lead candidates where high logP is desired.
- [1] PubChem. (2026). Compound Summary for CID 122360989, 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 122360867, 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 20274091, 3-Bromo-4-(trifluoromethoxy)benzoic acid. National Center for Biotechnology Information. View Source
